N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide
Description
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at the 3-position. The azetidin-3-yl moiety is linked to the pyridazine ring, while the N-methyl-1,3-thiazole-4-carboxamide group occupies the azetidine’s nitrogen. This structure combines rigidity (from the azetidine and triazolo-pyridazine) with metabolic stability (cyclopropyl group) and electronic diversity (thiazole ring). Such features are often leveraged in medicinal chemistry to optimize target binding and pharmacokinetics.
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7OS/c1-21(16(24)12-8-25-9-17-12)11-6-22(7-11)14-5-4-13-18-19-15(10-2-3-10)23(13)20-14/h4-5,8-11H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRNOHWUOSCRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CSC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide represents a novel class of chemical entities with potential therapeutic applications. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2320146-74-3 |
| Molecular Formula | C14H18N6O |
| Molecular Weight | 286.33 g/mol |
This compound features a complex structure that includes a thiazole ring and a triazole moiety, which are known for their diverse biological activities.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Kinase Inhibition : Similar compounds in the literature have been shown to inhibit various kinases, such as EGFR and p38 MAPK. Inhibition of these kinases is crucial in treating cancers and inflammatory diseases .
- Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines. For instance, related thiazole derivatives have demonstrated significant antiproliferative activity against U937 cells .
Study on Antiproliferative Activity
In a comparative study involving various thiazole derivatives, the specific compound under review exhibited an IC50 value of 16.23 μM against U937 cells, indicating moderate antiproliferative activity compared to etoposide (17.94 μM) .
In Vitro Testing
A series of in vitro assays were conducted to evaluate the compound's effectiveness against several cancer cell lines. Results indicated that it significantly inhibited cell growth in a dose-dependent manner.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of specific functional groups (e.g., thiazole and triazole) has been linked to enhanced interaction with target proteins involved in cancer progression.
Table: Comparison of Biological Activities
| Compound Name | IC50 (μM) | Target Kinase | Activity Type |
|---|---|---|---|
| Compound A | 16.23 | U937 Cells | Antiproliferative |
| Compound B | 17.94 | EGFR | Anticancer |
| This compound | TBD | TBD | TBD |
This table illustrates the potential of the compound relative to established therapeutic agents.
Scientific Research Applications
Medicinal Chemistry
The compound's structure incorporates both triazole and pyridazine rings, which are known for their ability to enhance binding affinity to biological targets. This characteristic makes it an attractive scaffold for the design of new pharmaceuticals. Research has demonstrated that derivatives of this compound can exhibit significant biological activities, including:
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against various bacterial strains. The triazolo-pyridazine derivatives are particularly noted for their efficacy against resistant strains, suggesting that this compound may also exhibit similar properties.
- Anticancer Activity : Preliminary studies indicate that compounds with triazole and pyridazine moieties can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. This suggests a potential application in oncology .
Enzyme Inhibition
The compound is believed to exert its effects through the inhibition of specific enzymes and receptors. The presence of the thiazole group enhances its interaction with target enzymes, potentially leading to reduced enzymatic activity and subsequent therapeutic effects. For instance:
- Kinase Inhibition : Compounds with similar scaffolds have shown promise as kinase inhibitors, which are critical in regulating cellular functions and are often implicated in cancer and other diseases .
- Enzyme Selectivity : The structural diversity offered by the triazolo and thiazole components allows for selective binding to target enzymes, reducing off-target effects and enhancing therapeutic efficacy .
Neuropharmacology
There is emerging interest in the neuropharmacological applications of this compound. The ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders:
- Cognitive Enhancement : Compounds with similar structures have been studied for their potential to enhance cognitive function by modulating neurotransmitter systems .
- Antidepressant Effects : Research indicates that triazole derivatives may exhibit antidepressant-like effects in animal models, warranting further investigation into their mechanisms of action .
- Antimicrobial Efficacy Study : A study conducted on triazolo-pyridazine derivatives revealed their effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). The study utilized various assays to determine minimum inhibitory concentrations (MICs), demonstrating significant antimicrobial properties.
- Kinase Inhibition Research : Investigations into the inhibitory effects of similar compounds on specific kinases indicated that modifications to the thiazole group could enhance selectivity and potency against cancer cell lines.
- Neuropharmacological Assessment : In a preclinical model assessing cognitive function, a related compound showed marked improvement in memory retention and learning capabilities, suggesting a pathway for developing treatments for cognitive decline.
Comparison with Similar Compounds
Substituent Variations on the Triazolo-Pyridazine Core
The cyclopropyl substituent distinguishes the target compound from analogs like N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide (cyclobutyl substituent) and 1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide (isopropyl substituent) . Key differences include:
Ring System Modifications
Carboxamide Group Differences
- Thiazole vs.
Data Table: Structural and Physicochemical Comparison
Research Implications
- Metabolic Stability : The cyclopropyl group’s small size may reduce cytochrome P450-mediated metabolism compared to bulkier analogs .
- Target Binding : Azetidine’s rigidity could favor interactions with flat binding pockets (e.g., kinase ATP sites), whereas piperidine’s flexibility might suit deeper cavities .
- Solubility : The thiazole ring’s polarity likely improves aqueous solubility over the phenylbutan-2-yl group, which is predominantly hydrophobic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
